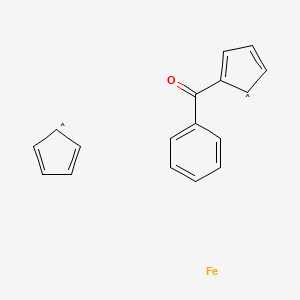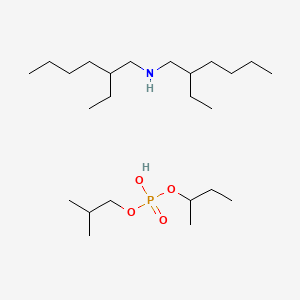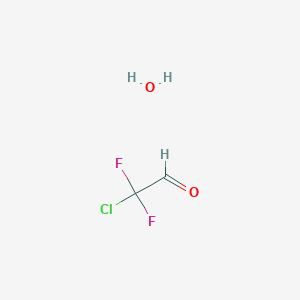
(2-Chloroethyl)pentafluorosulfur
説明
(2-Chloroethyl)pentafluorosulfur is a chemical compound characterized by the presence of a chloroethyl group attached to a sulfur atom, which is further bonded to five fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)pentafluorosulfur typically involves the reaction of pentafluorosulfur chloride with ethylene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
SF5Cl+CH2=CH2→SF5CH2CH2Cl
This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are optimized to maximize the yield of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high purity of the final product. Industrial production also emphasizes safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
(2-Chloroethyl)pentafluorosulfur undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The sulfur atom in the compound can be oxidized to higher oxidation states, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced under specific conditions to yield products with lower oxidation states of sulfur.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as (2-aminoethyl)pentafluorosulfur, (2-hydroxyethyl)pentafluorosulfur, and (2-mercaptoethyl)pentafluorosulfur can be formed.
Oxidation Reactions: Products include sulfoxides and sulfones, such as this compound sulfoxide and this compound sulfone.
Reduction Reactions: Reduced products may include this compound hydride.
科学的研究の応用
Chemistry
In chemistry, (2-Chloroethyl)pentafluorosulfur is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or probes for studying biochemical pathways. The compound’s ability to interact with biological molecules opens up possibilities for drug discovery and development.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to evaluate their efficacy as anticancer agents, antimicrobial compounds, and other therapeutic uses.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties contribute to the development of high-performance products with specific functionalities.
作用機序
The mechanism of action of (2-Chloroethyl)pentafluorosulfur involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application.
類似化合物との比較
Similar Compounds
(2-Bromoethyl)pentafluorosulfur: Similar in structure but with a bromine atom instead of chlorine.
(2-Iodoethyl)pentafluorosulfur: Contains an iodine atom in place of chlorine.
(2-Fluoroethyl)pentafluorosulfur: Features a fluorine atom instead of chlorine.
Uniqueness
(2-Chloroethyl)pentafluorosulfur is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike. As research continues, new applications and insights into its mechanism of action are likely to emerge, further expanding its utility and impact.
特性
IUPAC Name |
2-chloroethyl(pentafluoro)-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClF5S/c3-1-2-9(4,5,6,7)8/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNCBGSVCDFKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClF5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997543 | |
| Record name | 1-Chloro-2-(pentafluoro-lambda~6~-sulfanyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-56-1 | |
| Record name | Sulfur, (2-chloroethyl)pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-(pentafluoro-lambda~6~-sulfanyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)


![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)



![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)





